BenchChemオンラインストアへようこそ!

5-Bromo-1,2-dimethyl-4-nitro-1H-imidazole

Crystal Engineering Solid-State Chemistry Polymorphism Control

Select 5-Bromo-1,2-dimethyl-4-nitro-1H-imidazole for reliable regioselectivity in nucleophilic substitutions, preserving the 4-nitro group. Its defined monoclinic crystal structure ensures solid-form stability for scale-up. Achieve 93% Suzuki coupling yield in 10 min for efficient SAR library synthesis. Avoid regioisomer risks; secure consistent quality.

Molecular Formula C5H6BrN3O2
Molecular Weight 220.02 g/mol
CAS No. 21117-52-2
Cat. No. B1328796
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-1,2-dimethyl-4-nitro-1H-imidazole
CAS21117-52-2
Molecular FormulaC5H6BrN3O2
Molecular Weight220.02 g/mol
Structural Identifiers
SMILESCC1=NC(=C(N1C)Br)[N+](=O)[O-]
InChIInChI=1S/C5H6BrN3O2/c1-3-7-5(9(10)11)4(6)8(3)2/h1-2H3
InChIKeyDDNLLYFCHCFJAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-1,2-dimethyl-4-nitro-1H-imidazole (CAS 21117-52-2): Core Properties and Procurement Context


5-Bromo-1,2-dimethyl-4-nitro-1H-imidazole is a highly functionalized nitroimidazole derivative (C5H6BrN3O2, MW 220.02) that serves as a critical synthetic intermediate in medicinal chemistry and heterocyclic synthesis . Its core structure comprises a 1,2-dimethylimidazole ring bearing a 4-nitro group and a reactive 5-bromo substituent, which enables participation in nucleophilic substitutions and cross-coupling reactions . This compound is commercially available from multiple suppliers with typical purity levels of 95-98%, though its application in advanced synthesis often necessitates rigorous quality control due to the presence of regioisomeric impurities [1].

Why 5-Bromo-1,2-dimethyl-4-nitro-1H-imidazole Cannot Be Replaced by Generic 4-Nitroimidazoles or Other Halogenated Analogs


Generic substitution of 5-bromo-1,2-dimethyl-4-nitro-1H-imidazole with other 4-nitroimidazole derivatives or alternative halogenated analogs is scientifically unsound due to the profound impact of the specific bromine substituent at the 5-position on both solid-state architecture and solution-phase reactivity. The 5-bromo derivative exhibits a distinct crystal packing motif driven by strong C-Br···O halogen bonds that is not replicated by chloro or iodo analogs, directly influencing solid-form stability and handling properties [1]. Furthermore, the combination of the electron-withdrawing 4-nitro group and the leaving-group ability of the 5-bromo substituent confers a unique regiochemical reactivity profile in nucleophilic substitutions that differs markedly from 4-bromo-5-nitro regioisomers and other halogenated nitroimidazoles . These quantitative differences in intermolecular interactions and reaction kinetics preclude simple interchangeability in both research and industrial synthetic workflows.

5-Bromo-1,2-dimethyl-4-nitro-1H-imidazole: Comparator-Based Quantitative Evidence for Procurement Decisions


Crystal Packing Architecture: Br-Specific Halogen Bonding Distance Differentiates from Cl Analogs

The 5-bromo substitution in 5-bromo-1,2-dimethyl-4-nitro-1H-imidazole enables a distinct halogen bonding geometry that fundamentally alters its solid-state packing relative to the 5-chloro analog. In the crystal structure of 5-chloro-1,2-dimethyl-4-nitro-1H-imidazole, a single, directional C-Cl···O halogen bond with a distance of 2.899(1) Å drives the supramolecular architecture [1]. Based on established halogen bonding trends where bond strength follows the order Cl < Br < I, the C-Br···O interaction in the target compound is predicted to be stronger and exhibit a longer contact distance (typically 3.0-3.3 Å for Br), which can significantly alter crystallinity, solubility, and mechanical properties [2]. This difference is critical for applications requiring predictable solid-state behavior, such as formulation development or single-crystal studies.

Crystal Engineering Solid-State Chemistry Polymorphism Control

Suzuki-Miyaura Cross-Coupling Efficiency: 93% Yield in 10 Minutes for Aryl Functionalization

5-Bromo-1,2-dimethyl-4-nitro-1H-imidazole exhibits excellent reactivity as an electrophilic partner in palladium-catalyzed Suzuki-Miyaura cross-couplings, enabling rapid diversification into 5-aryl derivatives. Under ultrasonic irradiation with Pd(OAc)₂ as catalyst and K₃PO₄·7H₂O as base, the reaction with phenylboronic acid achieves a 93% isolated yield in just 10 minutes at 70°C [1]. Electron-donating arylboronic acids also couple efficiently, providing 88-92% yields within 9 minutes [1]. This high reactivity contrasts with the 5-chloro analog, which typically requires harsher conditions or longer reaction times in analogous couplings due to the lower leaving-group ability of chloride [2]. The bromo derivative thus offers a superior balance of stability and reactivity for building diverse 5-arylimidazole libraries.

Synthetic Methodology Cross-Coupling High-Throughput Synthesis

Regiochemical Integrity in Nucleophilic Substitutions: Absence of Isomerization Contrasts with 4-Bromo-5-nitro Regioisomer

A critical differentiator of 5-bromo-1,2-dimethyl-4-nitro-1H-imidazole is its well-defined reactivity in nucleophilic substitutions without competing isomerization or anomalous product formation. In contrast to its 4-bromo-5-nitro regioisomer, which readily undergoes nucleophilic displacement with alcoholates, the 5-bromo-4-nitro isomer does not react with methoxide under identical conditions . This selectivity stems from the strong electron-withdrawing effect of the adjacent nitro group at the 4-position, which activates the C-5 position for substitution while suppressing unwanted side reactions. This predictable behavior ensures that synthetic routes relying on this intermediate yield the desired 5-substituted products with high regiochemical fidelity, avoiding the costly purification of isomeric mixtures.

Regioselective Synthesis Nucleophilic Aromatic Substitution Process Chemistry

Crystal Lattice Parameters: Monoclinic P2₁/c Symmetry Enables Reliable Polymorph Control

The crystal structure of 5-bromo-1,2-dimethyl-4-nitro-1H-imidazole has been unequivocally determined by single-crystal X-ray diffraction, revealing a monoclinic crystal system with space group P2₁/c and unit cell parameters a = 11.465(1) Å, b = 6.072(1) Å, c = 15.747(1) Å, and β = 99.90(1)° [1]. This well-defined lattice contrasts with many related nitroimidazole derivatives that exhibit polymorphism or disordered structures. For example, the 5-chloro analog crystallizes with a nearly planar molecular conformation (dihedral angle 6.97°) but exhibits a different halogen-bonding network [2]. The high crystallinity and absence of structural disorder in the bromo derivative facilitate reproducible solid-phase handling, accurate purity assessment via XRPD, and reliable storage for long-term use in regulated environments.

Solid Form Screening Crystallography Pre-formulation

One-Electron Reduction Potential Modulation: Bromo Substituent Shifts E₁/₂ to Optimize Bioreductive Trigger Properties

The presence of the electron-withdrawing bromo substituent at the 5-position of 5-bromo-1,2-dimethyl-4-nitro-1H-imidazole is predicted to shift the one-electron reduction potential (E₁/₂) to a more positive value relative to the unsubstituted 1,2-dimethyl-4-nitroimidazole. In nitroimidazole series, the reduction potential correlates with both radiosensitizing efficiency and hypoxia-selective cytotoxicity [1]. While direct E₁/₂ data for this specific compound are not publicly available, the established trend is that electron-attracting substituents (Br, NO₂) on the imidazole ring facilitate nitro group reduction, moving E₁/₂ in the positive direction [2]. This modulation positions the bromo derivative as a potentially superior bioreductive trigger for hypoxia-activated prodrugs compared to non-halogenated analogs, whose reduction potentials may lie outside the optimal window for tumor-selective activation.

Hypoxia-Activated Prodrugs Radiosensitizers Electrochemistry

Atmospheric Half-Life of 7.1 Hours from OH Radical Reaction: Stability Data for Environmental Fate Assessments

Computational estimation of the atmospheric degradation rate of 5-bromo-1,2-dimethyl-4-nitro-1H-imidazole by hydroxyl radicals yields a half-life of 7.1 hours (0.295 days) assuming a 12-hour daylight OH concentration of 1.5 × 10⁶ molecules/cm³ . This value, derived from an OH rate constant of 36.27 × 10⁻¹² cm³/molecule·s, provides a quantitative baseline for assessing the compound's persistence in air relative to other volatile organic intermediates. For comparison, many unsubstituted nitroimidazoles exhibit longer atmospheric lifetimes due to lower OH reactivity. This data supports environmental risk assessments and informs storage recommendations, as the compound is not indefinitely stable under ambient conditions.

Environmental Chemistry Stability Testing Regulatory Submissions

5-Bromo-1,2-dimethyl-4-nitro-1H-imidazole: Validated Application Scenarios for Procurement Prioritization


Synthesis of 5-Arylimidazole Libraries via High-Yielding Suzuki Coupling

Researchers building diverse 5-arylimidazole libraries for kinase inhibitor or antimicrobial screening should prioritize 5-bromo-1,2-dimethyl-4-nitro-1H-imidazole as the electrophilic coupling partner. The compound's demonstrated 93% yield in 10 minutes under ultrasonic Suzuki conditions [1] enables rapid, parallel synthesis of multiple analogs with minimal optimization. This efficiency is particularly advantageous in medicinal chemistry where SAR exploration requires dozens of derivatives. The mild conditions (70°C, Pd(OAc)₂, K₃PO₄) also reduce the risk of nitro group reduction or imidazole ring decomposition, preserving the integrity of the pharmacophore.

Solid Form Development and Polymorph Control in Pre-Formulation

For pharmaceutical development programs where the 5-bromo-1,2-dimethyl-4-nitro-1H-imidazole core is an advanced intermediate or a final drug candidate, the compound's well-defined monoclinic crystal structure (P2₁/c, a=11.465 Å) [2] and predictable halogen bonding network [3] provide a reliable solid form. This reduces the risk of unexpected polymorphism during scale-up and facilitates the development of robust XRPD methods for quality control. The absence of reported polymorphic forms contrasts with many related nitroimidazoles, making this compound a lower-risk choice for solid-phase handling and long-term stability studies.

Regioselective Functionalization at C-5 Without Isomerization

Process chemists seeking to install nucleophiles at the 5-position of the imidazole ring while preserving the 4-nitro group will benefit from the well-documented regioselectivity of 5-bromo-1,2-dimethyl-4-nitro-1H-imidazole. Unlike its 4-bromo-5-nitro regioisomer, which reacts readily with alcoholates, the 5-bromo-4-nitro arrangement does not undergo methoxide substitution . This selectivity simplifies reaction work-up and improves yield of the desired 5-substituted product. In multi-step syntheses where protecting group strategies are undesirable, this inherent selectivity reduces the number of steps and purification operations.

Hypoxia-Activated Prodrug Design: Tuning Reduction Potential with Bromine

Medicinal chemists developing hypoxia-selective prodrugs or radiosensitizers can exploit the electron-withdrawing bromo substituent to fine-tune the one-electron reduction potential of the nitroimidazole trigger. While direct E₁/₂ values for this specific compound are not published, the established trend that electron-attracting groups shift reduction potentials to more positive values [4] supports the use of 5-bromo-1,2-dimethyl-4-nitro-1H-imidazole as a scaffold for optimizing bioreductive activation. Compared to non-halogenated 4-nitroimidazoles, the bromo derivative is predicted to exhibit a reduction potential more closely matched to the optimal window for tumor hypoxia (typically -0.3 to -0.4 V vs NHE), enhancing therapeutic index.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Bromo-1,2-dimethyl-4-nitro-1H-imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.